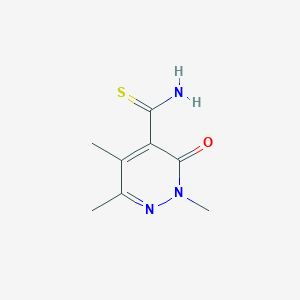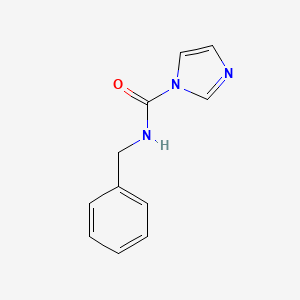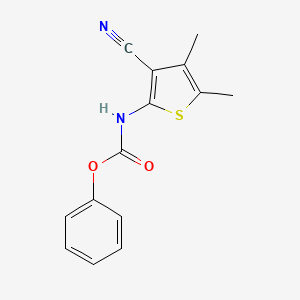![molecular formula C9H11N5 B6142581 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine CAS No. 893751-77-4](/img/structure/B6142581.png)
1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine” is a biochemical compound with the molecular formula C9H11N5 and a molecular weight of 189.22 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 1H-tetrazole compounds, such as “this compound”, can be achieved through various methods. One method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . A series of 5-substituted 1H-tetrazoles can also be synthesized from a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C9H11N5 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.22 and a molecular formula of C9H11N5 . Further information about its physical and chemical properties such as melting point, boiling point, solubility, etc., was not found in the search results.Applications De Recherche Scientifique
1,3-PTA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a source of energy for biochemical reactions. Additionally, it has been used in drug discovery, as it can be used to identify novel compounds that may have therapeutic potential. It has also been used in the synthesis of various compounds, such as peptides and nucleosides.
Mécanisme D'action
Target of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antihypertensive, anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, and hypoglycemic activity .
Mode of Action
It is known that tetrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrazole derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Tetrazole derivatives are known to have a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine .
Avantages Et Limitations Des Expériences En Laboratoire
1,3-PTA has several advantages for lab experiments. It is a relatively inexpensive and easy to obtain reagent, and it is relatively stable. Additionally, it can be used as a source of energy for biochemical reactions, as well as a catalyst in organic synthesis. However, it can be toxic in high concentrations, and it can be difficult to handle in large quantities.
Orientations Futures
1,3-PTA can be used in a variety of future directions. It can be used in the synthesis of novel compounds, such as peptides and nucleosides. Additionally, it can be used in drug discovery, as it can be used to identify novel compounds that may have therapeutic potential. Additionally, it can be used as a reagent in organic synthesis, allowing for the formation of new compounds. Finally, it can be used as a catalyst in biochemical reactions, allowing for the formation of new bonds.
Méthodes De Synthèse
1,3-PTA can be synthesized from 1,3-diaminopropane and hydrazoic acid in a two-step process. In the first step, 1,3-diaminopropane is reacted with hydrazoic acid to form 1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine. In the second step, the product is purified by recrystallization.
Propriétés
IUPAC Name |
1-[3-(tetrazol-1-yl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7(10)8-3-2-4-9(5-8)14-6-11-12-13-14/h2-7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSVKGJGKLFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N2C=NN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)
![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)




![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)
![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)

![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)